Positional Isomer Differentiation: Meta-Substituted Pyridine vs. Benzene/Piperidine Analogs in CYP51-Targeted Antifungal SAR
In a systematic SAR study of 2-phenyl-1-amino-3-triazolylpropan-2-ol antifungals, replacing the benzylamino group with a 3-pyridinylmethylamino moiety (structurally homologous to the target compound's 3-triazolylmethylpyridine scaffold) produced an MIC80 of 23 ng/mL against Candida albicans, representing the most potent compound in the series [1]. In contrast, the analogous 4-pyridinylmethylamino derivative exhibited a substantially higher MIC80 of 60 ng/mL (2.6-fold reduced potency), while the piperidinylmethylamino analog showed an MIC80 of 110 ng/mL (4.8-fold reduced potency) [1].
| Evidence Dimension | Antifungal potency (MIC80) against C. albicans |
|---|---|
| Target Compound Data | 23 ng/mL (3-pyridinylmethylamino analog of the target's core motif) |
| Comparator Or Baseline | 4-pyridinylmethylamino analog: 60 ng/mL; Piperidinylmethylamino analog: 110 ng/mL |
| Quantified Difference | 2.6-fold more potent than 4-isomer; 4.8-fold more potent than piperidine analog |
| Conditions | In vitro broth microdilution assay; C. albicans clinical isolates |
Why This Matters
This quantitative SAR data demonstrates that the meta-pyridine substitution pattern is not interchangeable with para-pyridine or non-aromatic heterocyclic replacements, directly impacting antifungal potency and justifying the procurement of the specific 3-substituted pyridine isomer for SAR-optimized antifungal discovery.
- [1] Giraud F, Logé C, Pagniez F, et al. Synthesis and structure-activity relationships of 2-phenyl-1-[(pyridinyl- and piperidinylmethyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols as antifungal agents. Bioorg Med Chem Lett. 2009;19(2):301-304. View Source
